2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile
Description
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is a heterocyclic nitrile compound featuring a pyrimidine ring attached to a phenyl group at the para position, with an acetonitrile substituent. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as kinase inhibitors, antiviral agents, and intermediates in drug synthesis. The acetonitrile group enhances reactivity, enabling further functionalization, while the pyrimidine ring contributes to aromatic stacking and hydrogen-bonding interactions in biological systems .
Properties
Molecular Formula |
C12H9N3 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h1-5,8-9H,6H2 |
InChI Key |
NKBGTFURSRXPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile typically involves the reaction of 4-bromopyridine hydrochloride with benzyl cyanide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the pyrimidinyl and phenyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl substituent in increases lipophilicity and metabolic stability compared to the unsubstituted pyrimidine in the target compound.
- Sulfur-Containing Derivatives : Thioether and sulfanyl groups () introduce sites for oxidation or nucleophilic substitution, broadening reactivity.
Physicochemical Properties
Insights :
- The trifluoromethyl analog’s low pKa suggests strong electron-withdrawing effects, enhancing acidity of adjacent protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
